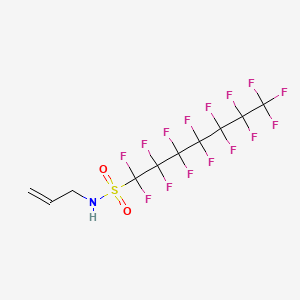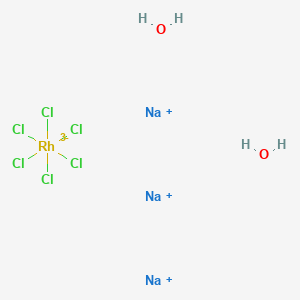![molecular formula C13H4F5N B12843187 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a nitrile group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated biphenyl, reacts with a nucleophile like potassium fluoride in the presence of a polar aprotic solvent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium fluoride: for nucleophilic substitution.
Hydrogen gas: and for reduction reactions.
Palladium catalysts: for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group yields an amine, while substitution reactions can introduce various functional groups onto the biphenyl scaffold .
Aplicaciones Científicas De Investigación
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug discovery and development.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic systems to enhance reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The nitrile group also contributes to its reactivity by providing a site for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar structure but with an iodine atom instead of a nitrile group.
Decafluorobiphenyl: Contains ten fluorine atoms but lacks a nitrile group.
2,3,4,5,6-Pentafluorobenzyl bromide: A related compound with a bromine atom attached to a pentafluorobenzyl group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its fluorinated biphenyl structure and the presence of a nitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C13H4F5N |
|---|---|
Peso molecular |
269.17 g/mol |
Nombre IUPAC |
4-(2,3,4,5,6-pentafluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H4F5N/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-4H |
Clave InChI |
LHUKISKVNWDUAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)



![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)




![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)




